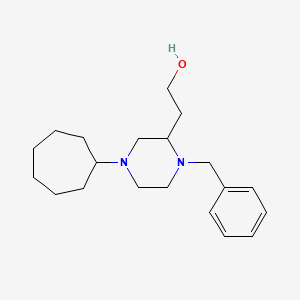![molecular formula C19H17FN2O3 B6132511 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B6132511.png)
4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole-based molecules, which have been studied for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is not fully understood. However, it has been proposed that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 activity can reduce their production, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins. This can result in anti-inflammatory and analgesic effects. In addition, the compound has been shown to have anti-tumor and neuroprotective effects, although the exact mechanisms of these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for further studies. However, one limitation of using this compound is its limited availability and high cost, which can make it difficult for some researchers to obtain.
Orientations Futures
There are several future directions for the study of 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid. One direction could be to further investigate its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of inflammatory diseases such as arthritis. Another direction could be to explore its anti-tumor effects and its potential use in cancer therapy. Additionally, further studies could be conducted to better understand the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a promising compound with potential therapeutic properties. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for further studies. However, its limited availability and high cost may pose challenges for some researchers. Further studies are needed to fully understand its mechanisms of action and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves the reaction of 6-fluoroindole with 3-(tert-butoxycarbonylamino)propyl trifluoroacetate in the presence of a base, followed by the deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid. This method has been reported to yield the compound in high purity and good yield.
Applications De Recherche Scientifique
4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid has been studied for its potential therapeutic properties in various diseases. It has been reported to have anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain.
Propriétés
IUPAC Name |
4-[[3-(6-fluoroindol-1-yl)propanoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c20-16-6-5-14-7-9-22(17(14)11-16)10-8-18(23)21-12-13-1-3-15(4-2-13)19(24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSWFODJDYOCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B6132434.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6132447.png)
![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6132453.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132475.png)
![[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B6132481.png)
![2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6132488.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6132500.png)
![4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6132506.png)
![[2-({2-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6132528.png)
![4-ethyl-4-[(1-oxaspiro[4.4]non-3-ylamino)methyl]hexanenitrile](/img/structure/B6132529.png)
